N-[(4-fluorophenyl)methyl]-2-(2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
Description
N-[(4-Fluorophenyl)methyl]-2-(2-{[(3-Fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a fluorinated imidazole-acetamide derivative characterized by:
- A 1H-imidazole core substituted at position 2 with a [(3-fluorophenyl)methyl]sulfanyl group and at position 5 with a hydroxymethyl moiety.
- An acetamide side chain at position 1 of the imidazole, where the nitrogen is further substituted with a (4-fluorophenyl)methyl group. Its design aligns with trends in medicinal chemistry, where fluorination enhances metabolic stability and bioavailability .
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[2-[(3-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O2S/c21-16-6-4-14(5-7-16)9-23-19(27)11-25-18(12-26)10-24-20(25)28-13-15-2-1-3-17(22)8-15/h1-8,10,26H,9,11-13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUSAVDNNDXHGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-[(4-fluorophenyl)methyl]-2-(2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a complex organic compound with potential biological activity. The incorporation of fluorinated phenyl groups and an imidazole moiety suggests a multifaceted interaction profile with biological targets, making it a candidate for pharmacological exploration.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- Fluorinated phenyl groups : Enhancing metabolic stability and bioactivity.
- Imidazole ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that compounds containing imidazole and sulfanyl groups exhibit significant antibacterial activity. For instance, studies on structurally similar compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting that N-[(4-fluorophenyl)methyl]-2-(2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide may also possess such properties.
Anticancer Potential
In vitro studies have shown that imidazole derivatives can inhibit cancer cell proliferation. A related compound demonstrated potent anticancer effects by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Synthesis and Characterization
The compound was synthesized using a multi-step organic synthesis approach, yielding a high purity product. Characterization was performed using techniques such as NMR and mass spectrometry, confirming the expected molecular structure.
Case Studies
-
Antibacterial Activity : In a study evaluating similar imidazole derivatives, the Minimum Inhibitory Concentration (MIC) against E. coli and S. aureus was determined. The results indicated that compounds with similar structural features had MIC values in the low micromolar range, suggesting potential effectiveness for N-[(4-fluorophenyl)methyl]-2-(2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide.
Compound MIC against E. coli (µg/mL) MIC against S. aureus (µg/mL) Compound A 8 16 Compound B 4 8 - Anticancer Activity : A related study screened various compounds on multicellular spheroids of cancer cells, leading to the identification of several promising candidates with IC50 values below 10 µM, indicating strong growth inhibition.
Comparaison Avec Des Composés Similaires
Halogen Position and Type
- Target Compound : Features dual fluorinated benzyl groups (3-fluorophenyl in sulfanyl; 4-fluorophenyl in acetamide).
- Compound 921802-39-3 (): Replaces the 3-fluorophenyl with a 4-chlorophenyl in the sulfanyl group. Chlorine’s larger atomic radius increases lipophilicity but may reduce metabolic stability compared to fluorine .
- N-(4-Fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide (): Substitutes the sulfanyl group with a nitro moiety, introducing strong electron-withdrawing effects that alter electronic distribution and reactivity .
Functional Group Modifications
Antifungal and Antibacterial Profiles
- Target Compound : Predicted activity based on structural similarity to ’s imidazole-dithiocarbamoyl derivatives (MIC₅₀ = 12.5 µg/mL against Candida spp.). The hydroxymethyl group may enhance solubility, improving bioavailability .
- N-[(4E)-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]acetamides (): Exhibit moderate antibacterial activity, suggesting the target compound’s fluorinated groups could similarly enhance membrane penetration .
Enzyme Inhibition Potential
- COX1/2 Inhibition : Compound 9 () demonstrates COX inhibition, implying the target compound’s fluorinated benzyl groups may target similar inflammatory pathways .
- Antiproliferative Activity : Hydroxyacetamide derivatives () show cytotoxic effects, suggesting the hydroxymethyl group in the target compound could contribute to DNA-binding or enzyme inhibition .
Physicochemical and Structural Properties
Structural Insights :
- Crystallographic data for related compounds (e.g., ) reveal dihedral angles between the imidazole and aryl groups (~24.9°), influencing conformational flexibility and target binding .
Méthodes De Préparation
Imidazole Ring Formation and Functionalization
The imidazole core is synthesized via the Debus-Radziszewski reaction, combining glyoxal, ammonia, and a hydroxymethyl-containing aldehyde. For example:
Key conditions:
Table 1: Optimization of Imidazole Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 70°C | Maximizes cyclization |
| Glyoxal:Ammonia Ratio | 1:1.2 | Prevents oligomerization |
| Solvent | Ethanol/Water (3:1) | Enhances solubility |
Introduction of Fluorophenylmethyl Groups
The 1-position of the imidazole is alkylated with 4-fluorobenzyl bromide under basic conditions:
Conditions :
Sulfanyl Group Installation
The 2-position is functionalized via a nucleophilic substitution reaction with (3-fluorophenyl)methanethiol:
Optimization Insights :
Acetamide Coupling
The final step involves acetylation of the sulfanyl-imidazole intermediate with chloroacetyl chloride, followed by amidation with 3-fluorobenzylamine:
Critical Parameters :
Table 2: Reaction Conditions for Acetamide Formation
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Chloroacetylation | ClCH₂COCl, Et₃N | CH₂Cl₂ | 0°C | 89% |
| Amidation | 3-Fluorobenzylamine | THF | 25°C | 92% |
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. The target compound typically elutes at 30–40% ethyl acetate.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.45–7.12 (m, 8H, Ar-H), 5.02 (s, 2H, CH₂O), 4.87 (s, 2H, SCH₂).
-
HRMS : m/z calculated for C₂₁H₂₀F₂N₃O₂S [M+H]⁺: 424.1294; found: 424.1297.
Comparative Analysis of Methodologies
Alternative Routes
Q & A
Q. Basic
- NMR : 1H/13C NMR identifies fluorophenyl protons (δ 7.2–7.8 ppm), imidazole protons (δ 7.9–8.3 ppm), and hydroxymethyl (-CH2OH, δ 4.5–5.0 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 459.12 (calculated) and fragmentation patterns (e.g., loss of -CH2OH) .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .
What computational strategies predict binding affinity to target enzymes?
Q. Advanced
- Molecular docking : Use crystal structures of target proteins (e.g., COX-2 or EGFR) from the PDB. Flexible docking (Glide SP mode) evaluates interactions between the fluorophenyl groups and hydrophobic pockets .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Monitor RMSD and hydrogen bonds with catalytic residues (e.g., His75 in imidazole-containing enzymes) .
- QSAR models : Train models on bioactivity data from analogs (e.g., IC50 values) using descriptors like logP, polar surface area, and H-bond donors .
What are key considerations in designing antimicrobial assays for this compound?
Q. Basic
- Strain selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, plus fungi (C. albicans), using microbroth dilution (CLSI guidelines) .
- Solubility : Prepare stock solutions in DMSO (≤1% v/v) to avoid cytotoxicity .
- Controls : Include ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls. Measure MIC/MBC at 24–48 hours .
How can contradictions in bioactivity data across studies be resolved?
Q. Advanced
- Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity) and cell lines (e.g., HepG2 vs. MCF-7) .
- Purity verification : Re-analyze conflicting batches via LC-MS to detect impurities (e.g., dehydroxymethyl byproducts) that may skew results .
- Meta-analysis : Use multivariate statistics (PCA or PLS) to identify confounding variables (e.g., serum concentration in cell culture) .
What strategies improve aqueous solubility for preclinical studies?
Q. Basic
- Prodrug design : Convert hydroxymethyl to phosphate ester (-CH2OPO3H2) for enhanced solubility and in vivo hydrolysis .
- Co-solvents : Use cyclodextrin complexes or PEG-based formulations to increase bioavailability .
- Salt formation : React with HCl or sodium bicarbonate to generate ionizable salts .
What models evaluate anticancer activity?
Q. Advanced
- In vitro : 3D spheroid cultures (e.g., HCT-116) to mimic tumor microenvironments. Measure apoptosis (Annexin V/PI) and ROS generation .
- In vivo : Xenograft models (e.g., nude mice with MDA-MB-231 tumors). Administer 10–50 mg/kg (oral or IP) and monitor tumor volume via caliper/PET imaging .
- Mechanistic studies : Western blotting for apoptosis markers (caspase-3) and cell cycle regulators (p21) .
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